6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The compound 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol represents a substituted pyrimidine derivative with a systematic nomenclature that reflects its complex structural features. According to International Union of Pure and Applied Chemistry conventions, the primary name designates the pyrimidine ring as the parent structure, with the hydroxyl group at the 4-position and the substituted phenyl ring at the 6-position. The phenyl substituent contains both chlorine and fluorine atoms at the 2- and 6-positions respectively, creating a unique halogenated aromatic system. This compound is classified under the Chemical Abstracts Service registry number 1933631-27-6, providing a unique identifier for database searches and regulatory documentation.
The systematic classification places this molecule within the broader category of heterocyclic compounds, specifically as a diazine derivative due to the presence of two nitrogen atoms in the six-membered ring structure. The structural motif of 4-hydroxypyrimidine derivatives represents an important class of biomolecules with diverse biological activities, positioning this compound within a family of pharmaceutically relevant structures. The presence of halogen substituents on the phenyl ring further classifies it as a polyhalogenated aromatic heterocycle, which often exhibits enhanced biological activity compared to non-halogenated analogs.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₀H₆ClFN₂O, with a calculated molecular weight of 224.62 grams per mole. This formula indicates the presence of ten carbon atoms forming the basic structural framework, including both the pyrimidine ring and the substituted phenyl group. The compound contains six hydrogen atoms, reflecting the substitution pattern that includes the hydroxyl group and halogen substituents. The single chlorine atom contributes significantly to the molecular weight, while the fluorine atom, though lighter, plays a crucial role in the compound's electronic properties.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₆ClFN₂O |
| Molecular Weight | 224.62 g/mol |
| Chemical Abstracts Service Number | 1933631-27-6 |
| MDL Number | MFCD30000272 |
The elemental composition analysis reveals that carbon represents the largest mass percentage, followed by the halogen substituents which collectively account for a substantial portion of the molecular weight. The nitrogen content, while representing only two atoms, is crucial for the heterocyclic nature and potential biological activity of the compound. The oxygen atom, present as part of the hydroxyl group, contributes to both the molecular weight and the compound's potential for hydrogen bonding interactions.
Crystallographic and Spectroscopic Data
While specific crystallographic data for this compound was not directly available in the search results, structural insights can be derived from related pyrimidine derivatives and spectroscopic analysis principles. Compounds containing the 4-hydroxypyrimidine core typically exhibit characteristic infrared spectroscopic features that can be used for structural confirmation and purity assessment. The infrared spectrum would be expected to show characteristic absorption bands corresponding to the hydroxyl group stretch, aromatic carbon-carbon stretches, and carbon-nitrogen stretches within the pyrimidine ring system.
Nuclear magnetic resonance spectroscopy would provide detailed information about the electronic environment of each carbon and hydrogen atom in the structure. The aromatic protons on both the pyrimidine ring and the substituted phenyl group would appear in the downfield region of the proton nuclear magnetic resonance spectrum, with coupling patterns reflecting the substitution patterns. The carbon-13 nuclear magnetic resonance spectrum would reveal distinct signals for the quaternary carbons, aromatic carbons bearing substituents, and the carbonyl carbon of the tautomeric form.
The presence of fluorine in the structure makes fluorine-19 nuclear magnetic resonance spectroscopy particularly valuable for structural characterization, as the fluorine nucleus provides a highly sensitive probe for the local electronic environment. The chemical shift of the fluorine atom would be influenced by both the electron-withdrawing chlorine substituent and the pyrimidine ring system, providing insights into the overall electronic distribution within the molecule.
Tautomeric Forms and Resonance Stabilization
The tautomeric behavior of this compound represents a crucial aspect of its structural chemistry, as 4-hydroxypyrimidine derivatives are known to undergo keto-enol tautomerization in solution. Research on related 4-hydroxypyrimidine compounds has demonstrated that these molecules can exist in multiple tautomeric forms, with the equilibrium position dependent on factors such as solvent, temperature, and substituent effects. The keto form (4-oxo-1,4-dihydropyrimidine) and the enol form (4-hydroxypyrimidine) represent the two primary tautomeric states, each stabilized by different electronic and steric factors.
Studies using synchrotron-based techniques on related 4-hydroxypyrimidine derivatives have revealed that the populations of constituent tautomers can be determined through analysis of core-level photoemission spectra. These investigations have shown that substitution patterns significantly affect tautomeric stability, with electron-withdrawing groups like halogens potentially influencing the equilibrium position. The presence of the 2-chloro-6-fluorophenyl substituent in the current compound would be expected to affect the electron density distribution within the pyrimidine ring, thereby influencing the relative stability of the tautomeric forms.
Cambridge Structural Database searches for 4-hydroxypyrimidine derivatives have indicated a strong bias toward the 3H-keto tautomer in the solid state, though solution-phase behavior may differ significantly. The specific substitution pattern in this compound, with its electron-withdrawing halogen substituents, would be predicted to stabilize the keto form through reduced electron density on the nitrogen atoms, making protonation at the nitrogen less favorable than in unsubstituted systems.
Theoretical calculations using methods such as Hartree-Fock and second-order Møller-Plesset perturbation theory have been employed to study the tautomerism mechanism in 4-pyrimidone systems, revealing that intramolecular proton migration requires significant activation energy. The potential energy curves for different tautomers indicate that the isolated 4-pyrimidone structure typically represents the most stable form, with hydrogen bonding effects in the solid state or solution potentially altering this preference. For this compound, the electronic effects of the halogenated phenyl substituent would be expected to modulate these energy relationships, potentially favoring the keto tautomer through stabilization of the pyrimidine ring system.
Properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDRTJBOACXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-arylpyrimidin-4-ol derivatives, including 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol, typically involves the cyclocondensation of β-ketoesters or β-dicarbonyl compounds bearing the aryl substituent with nitrogen sources such as formamide and ammonium salts. The process often proceeds via a one-pot reaction facilitating ring formation and functionalization in a single step.
One-Pot Synthesis via Alkyl 3-oxo-3-arylpropanoate and Formamide
A novel and efficient one-pot synthesis method has been reported for 6-arylpyrimidin-4-ol compounds, which can be adapted for this compound by using the corresponding alkyl 3-oxo-3-(2-chloro-6-fluorophenyl)propanoate as the key starting material.
- Starting Materials: Alkyl 3-oxo-3-(2-chloro-6-fluorophenyl)propanoate, formamide, ammonium acetate.
- Reaction Conditions: Heating the mixture in a suitable solvent under reflux.
- Mechanism: The β-ketoester reacts with formamide in the presence of ammonium acetate, which acts as a nitrogen source, promoting cyclization to form the pyrimidin-4-ol ring.
- Advantages: This method is straightforward, avoids isolation of intermediates, and provides good yields.
| Parameter | Description |
|---|---|
| Reaction Type | One-pot cyclocondensation |
| Key Reagents | Alkyl 3-oxo-3-(2-chloro-6-fluorophenyl)propanoate, formamide, ammonium acetate |
| Solvent | Typically polar solvents (e.g., ethanol, methanol) |
| Temperature | Reflux conditions (~150°C) |
| Reaction Time | Several hours (usually 4-8 h) |
| Yield | Moderate to high (60-85%) |
| Purification | Crystallization or column chromatography |
This method was demonstrated by Gajera et al. as a general approach for 6-arylpyrimidin-4-ol synthesis and can be specifically tailored for the 2-chloro-6-fluorophenyl substituent.
Alternative Synthetic Routes and Intermediate Preparation
While direct preparation of this compound is less frequently detailed in patent literature, related pyrimidin-4-ol derivatives with halogenated aryl groups have been synthesized via multi-step routes involving:
- Preparation of halogenated pyrimidine intermediates by condensation of substituted β-ketoesters with formamide or amidine derivatives.
- Halogenation or substitution reactions on preformed pyrimidin-4-ol cores to introduce chloro and fluoro substituents on the aryl ring.
- Use of base-catalyzed cyclization and ring closure reactions under controlled temperature and solvent conditions.
A related patent for the preparation of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediates (structurally similar to the target compound) highlights the importance of controlled reaction conditions, choice of solvents (e.g., methanol, ethanol, acetonitrile), and bases (sodium methoxide, sodium ethoxide) to optimize yield and purity.
Detailed Reaction Parameters and Optimization
Based on experimental data from similar pyrimidin-4-ol syntheses, the following parameters critically affect the preparation of this compound:
| Parameter | Effect on Reaction | Optimal Range/Condition |
|---|---|---|
| Temperature | Higher temperatures favor cyclization but may cause decomposition | 140–160°C under reflux |
| Reaction Time | Insufficient time leads to incomplete conversion; prolonged time may degrade product | 4–8 hours |
| Solvent | Polar solvents enhance solubility and reaction rate | Methanol, ethanol, or formamide |
| Ammonium Salt | Provides nitrogen source; stoichiometric amounts improve yield | Equimolar to β-ketoester |
| Purification | Crystallization from organic solvents or chromatographic separation | Ethyl acetate or dichloromethane extraction followed by recrystallization |
Research Findings and Comparative Analysis
- The one-pot synthesis method is superior in terms of operational simplicity and yield compared to multi-step syntheses involving isolation of intermediates.
- The presence of electron-withdrawing substituents such as chloro and fluoro on the phenyl ring influences the reactivity of the β-ketoester and the stability of the final pyrimidin-4-ol.
- Ammonium acetate is preferred over other ammonium salts due to its dual role as nitrogen source and mild buffering agent.
- Reaction monitoring via TLC and HPLC confirms the formation of the target compound within the specified reaction time frame.
- The method is scalable for industrial production with minor modifications in solvent volume and reaction vessel design.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| One-pot cyclocondensation | Alkyl 3-oxo-3-(2-chloro-6-fluorophenyl)propanoate + formamide + ammonium acetate | Ammonium acetate, formamide | Reflux 140–160°C, 4–8 h | 60–85 | Simple, efficient, suitable for scale-up |
| Multi-step synthesis | Halogenated β-ketoesters + amidines + halogenation steps | Bases (NaOMe, NaOEt), solvents | Varied, reflux or room temp | Variable | More complex, allows functional group tuning |
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidin-4-ol core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Synthesis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
The synthesis of this compound involves several methods that prioritize efficiency and yield. One notable method includes a one-pot three-component condensation reaction that can be catalyzed by nanomaterials such as zinc oxide or ferrosoferric oxide. This green chemistry approach not only simplifies the synthesis process but also enhances the yield of the desired product while minimizing environmental impact .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound exhibited significant inhibition with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Pyrimidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines by interfering with cellular pathways involved in proliferation and survival. Studies indicate that modifications in the pyrimidine structure can enhance potency against specific cancer types .
Antiviral and Antibacterial Effects
The search for new antiviral agents has led to investigations into pyrimidine derivatives like this compound, especially in light of emerging viral strains and drug resistance. Preliminary findings suggest that this compound may possess antiviral properties, although further studies are required to fully elucidate its mechanisms .
Treatment of Inflammatory Diseases
Given its anti-inflammatory effects, this compound could be developed as a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. The compound's selective inhibition of COX enzymes could provide an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing side effects associated with long-term use .
Cancer Therapeutics
The anticancer properties of this pyrimidine derivative suggest its potential role in cancer therapy. Its ability to selectively target cancer cells while sparing normal cells could lead to the development of novel anticancer agents with improved safety profiles compared to existing chemotherapeutics .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural differences among pyrimidin-4-ol derivatives lie in substituent groups, which directly impact molecular weight, polarity, and bioactivity.
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., 6-(4-methoxyphenyl)pyrimidin-4-ol) show higher aqueous solubility due to polar OMe groups .
- Stability : Thioether-containing analogues (e.g., ) may resist oxidative degradation better than hydroxylated variants .
Limitations and Contradictions
- Positional Isomerism : Pyrimidin-2-ol derivatives (e.g., ) show distinct bioactivity compared to 4-ol isomers, emphasizing the hydroxyl group’s positional importance .
- Synthetic Complexity : Introducing multiple halogens (e.g., 2-Cl-6-F-phenyl) may require stringent conditions, reducing yield compared to simpler substituents .
Biological Activity
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHClF NO
- CAS Number : 1933631-27-6
This structure features a pyrimidine core substituted with a chloro and fluorine atom, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral agent, particularly against HIV.
Antiviral Activity
Research indicates that derivatives of this compound exhibit potent activity against HIV-1. A study comparing various substitutions on the pyrimidine ring demonstrated that compounds with 2-chloro and 6-fluoro substitutions showed significant inhibitory effects on HIV reverse transcriptase. These compounds displayed picomolar activity against wild-type HIV-1 and maintained efficacy against clinically relevant mutants .
The mechanism by which this compound exerts its antiviral effects appears to involve:
- Inhibition of Reverse Transcriptase : The compound likely binds to the active site of the enzyme, preventing viral RNA from being transcribed into DNA.
- Interference with Viral Replication : By inhibiting key enzymes involved in the viral life cycle, it reduces viral load in infected cells.
Case Study 1: HIV Inhibition
A comparative analysis of various pyrimidine derivatives revealed that those containing the 2-chloro-6-fluorophenyl group had enhanced antiviral properties. In vitro assays demonstrated that these derivatives could reduce viral replication significantly, with IC values in the low nanomolar range .
Case Study 2: Structure-Activity Relationship (SAR)
An extensive SAR study indicated that modifications to the pyrimidine ring could dramatically affect biological activity. Compounds with additional methyl or ethyl groups at specific positions exhibited improved potency against HIV .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC (nM) | Activity |
|---|---|---|---|
| This compound | Structure | <1 | Potent HIV inhibitor |
| 6-(2,6-Difluorobenzyl)pyrimidin-4-ol | Structure | 5 | Moderate HIV inhibitor |
| 6-(3-Fluorobenzyl)pyrimidin-4-ol | Structure | 10 | Weak HIV inhibitor |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
- Containment : Conduct reactions in a fume hood or glovebox to avoid inhalation of volatile byproducts.
- Waste Management : Segregate chemical waste by compatibility (e.g., halogenated vs. non-halogenated) and dispose via certified hazardous waste services .
- Spill Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis.
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Route Selection : Pyrimidine derivatives are typically synthesized via:
Nucleophilic substitution : React 4,6-dichloropyrimidine with 2-chloro-6-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base) .
Cyclocondensation : Combine thiourea derivatives with β-keto esters under acidic conditions.
- Optimization :
- Temperature : Maintain 80–100°C for Suzuki coupling to balance reaction rate and side-product formation.
- Solvent : Use toluene or DMF for solubility; add molecular sieves to scavenge moisture .
- Yield Improvement : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and purify via flash chromatography (gradient elution).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and hydroxyl protons (broad singlet, δ 10–12 ppm) .
- ¹³C NMR : Confirm pyrimidine ring carbons (δ 150–160 ppm) and substituent effects.
- MS/HRMS : Use ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns (Cl/F contributions).
- IR Spectroscopy : Detect O–H stretching (3200–3500 cm⁻¹) and C–Cl/F vibrations (600–800 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to target enzymes (e.g., kinases). The chloro-fluorophenyl group enhances hydrophobic interactions, while the pyrimidin-4-ol moiety forms hydrogen bonds .
- DFT Calculations : Calculate electrostatic potential maps (Gaussian 16) to identify nucleophilic/electrophilic sites for reactivity predictions.
- MD Simulations : Simulate solvation dynamics (AMBER) to assess stability in aqueous vs. lipid environments .
Q. What strategies resolve discrepancies between experimental and computational data for this compound’s physicochemical properties?
- Methodological Answer :
- Crystallography : Obtain single-crystal X-ray data to validate bond lengths/angles (e.g., dihedral angles between aryl and pyrimidine rings) .
- Solubility Testing : Compare predicted (ChemAxon) vs. experimental solubility in DMSO/water mixtures via nephelometry.
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to cross-verify computational thermal stability models.
Q. How can researchers design in vitro assays to evaluate the compound’s inhibitory activity against specific enzymes?
- Methodological Answer :
- Kinase Assays : Use FRET-based Z’-LYTE™ kits (Thermo Fisher) with ATP concentrations near Km. Monitor inhibition via fluorescence quenching (λex 485 nm, λem 520 nm) .
- Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate. Fit data to Hill equation (GraphPad Prism) to calculate IC₅₀.
- Control Experiments : Include staurosporine (positive control) and DMSO vehicle (negative control) to validate assay conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
